2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide
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Overview
Description
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromine atom at the 6-position of a methoxynaphthalene ring, which is linked to a cyclopentylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide typically involves the bromination of 2-methoxynaphthalene followed by acylation and subsequent amide formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is common to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxynaphthalene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2-(6-bromo-2-formylnaphthalen-1-yl)-N-cyclopentylacetamide.
Reduction: Formation of 2-(2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide.
Substitution: Formation of 2-(6-substituted-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including anti-tumor and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and resulting in the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide
- 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide
- 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide
Uniqueness
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-22-17-9-6-12-10-13(19)7-8-15(12)16(17)11-18(21)20-14-4-2-3-5-14/h6-10,14H,2-5,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQDAHISTWIADM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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